molecular formula C11H11NO5 B096796 2-[Acetyl(carboxymethyl)amino]benzoic acid CAS No. 16851-69-7

2-[Acetyl(carboxymethyl)amino]benzoic acid

Cat. No. B096796
CAS RN: 16851-69-7
M. Wt: 237.21 g/mol
InChI Key: FNGUNMBDSHTTEZ-UHFFFAOYSA-N
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Description

“2-[Acetyl(carboxymethyl)amino]benzoic acid” is a chemical compound with the molecular formula C11H11NO5 . It is a derivative of benzoic acid, which is a widely used food preservative .


Molecular Structure Analysis

The molecular weight of “2-[Acetyl(carboxymethyl)amino]benzoic acid” is 237.214 . The InChI key for this compound is FNGUNMBDSHTTEZ-UHFFFAOYSA-N .

Scientific Research Applications

Acetylation in Metabolism

Acetylation is a key process in detoxification and metabolism. Studies have shown that when p-amino-benzoic acid, a compound related to 2-[Acetyl(carboxymethyl)amino]benzoic acid, is ingested, it is partly excreted as p-acetyl-aminobenzoic acid. This process is significant in studies dealing with intermediary metabolism, as acetylation helps in fixing the acetyl group, allowing for the measure of acetylation extent in the body. This can provide more direct evidence of substances passing through the acetaldehyde-acetic acid stage in their degradation in the body (Harrow, Power, & Sherwin, 1927).

Anti-leishmanial and Anti-fungal Effects

Compounds structurally similar to 2-[Acetyl(carboxymethyl)amino]benzoic acid have shown significant anti-leishmanial and anti-fungal effects. For instance, derivatives of phthalic anhydride, including compounds structurally akin to 2-[Acetyl(carboxymethyl)amino]benzoic acid, exhibited good anti-leishmanial and anti-fungal impacts comparable to reference drugs. This opens avenues for the development of new treatments against these pathogens (Khan et al., 2011).

Microwave-Assisted Synthesis

Rapid synthesis methods involving 2-[Acetyl(carboxymethyl)amino]benzoic acids have been developed, such as the microwave-assisted synthesis of 1-acetyl-1H-indol-3-yl acetates. This method has proven efficient and rapid, showcasing the versatility of 2-[Acetyl(carboxymethyl)amino]benzoic acid derivatives in synthetic organic chemistry (Parshotam et al., 2016).

Solubility Measurement in Pharmaceuticals

The solubility of compounds like 2-acetoxy benzoic acid has been extensively studied in various solvents. Such research is crucial in the pharmaceutical industry, aiding in the formulation and optimization of drug delivery systems (Hahnenkamp, Graubner, & Gmehling, 2010).

properties

IUPAC Name

2-[acetyl(carboxymethyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c1-7(13)12(6-10(14)15)9-5-3-2-4-8(9)11(16)17/h2-5H,6H2,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGUNMBDSHTTEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC(=O)O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Acetyl(carboxymethyl)amino]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JP Parshotam, JA Brazier, R Bovill… - Current Microwave …, 2016 - ingentaconnect.com
Background: The synthesis of indoles, which are often derived from 1-acetyl-1H-indol-3-yl acetates, is of considerable synthetic interest, for example due to their medicinal properties, …
Number of citations: 3 www.ingentaconnect.com
TK Lai, A Chatterjee, J Banerji, D Sarkar… - Helvetica Chimica …, 2008 - Wiley Online Library
A microwave‐induced rapid and facile synthesis of the DNA‐intercalating and antimalarial drug cryptolepine is described. The key step in this synthesis involves the aqueous‐phase …
Number of citations: 19 onlinelibrary.wiley.com

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